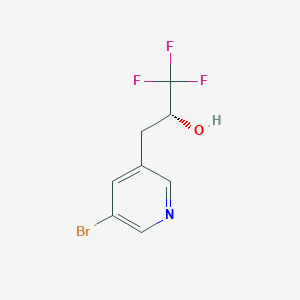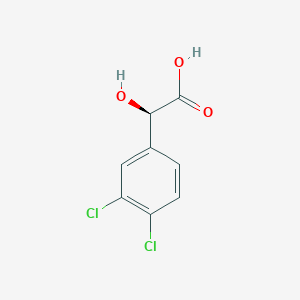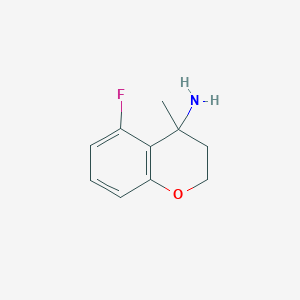
7-(Aminomethyl)isoindolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Aminomethyl)isoindolin-1-one is a heterocyclic compound that belongs to the isoindolinone family. Isoindolinones are known for their diverse biological activities and therapeutic potential. This compound is characterized by the presence of an aminomethyl group attached to the seventh position of the isoindolinone ring, making it a unique and valuable molecule in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Aminomethyl)isoindolin-1-one can be achieved through several methods. One common approach involves the cyanation of a precursor compound followed by complete hydrogenation of the resulting dicyanide. This method emphasizes high atom-efficiency and simple operation . Another method involves the use of ultrasonic irradiation to prepare isoindolinone derivatives from 3-alkylidenephtalides, which is known for its high efficiency and yields .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of sustainable and green chemistry approaches, such as ultrasonic-assisted synthesis, is becoming increasingly popular due to its environmental benefits and cost-effectiveness .
化学反応の分析
Types of Reactions: 7-(Aminomethyl)isoindolin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with specific functions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method for reducing the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindolinone derivatives with additional functional groups, while reduction can produce more saturated compounds.
科学的研究の応用
7-(Aminomethyl)isoindolin-1-one has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 7-(Aminomethyl)isoindolin-1-one involves its interaction with specific molecular targets and pathways. For instance, as a potential CDK7 inhibitor, it binds to the active site of the enzyme, disrupting its function and thereby inhibiting cell cycle progression in cancer cells . The compound’s ability to form hydrogen bonds and interact with key amino acid residues in the enzyme’s active site is crucial for its inhibitory activity .
類似化合物との比較
- 6-(Aminomethyl)isoindolin-1-one
- 5-(Aminomethyl)isoindolin-1-one
- 3-Hydroxyisoindolin-1-one
Comparison: 7-(Aminomethyl)isoindolin-1-one is unique due to the specific position of the aminomethyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. For example, 6-(Aminomethyl)isoindolin-1-one and 5-(Aminomethyl)isoindolin-1-one have similar structures but may exhibit different properties and applications due to the positional differences . Additionally, 3-Hydroxyisoindolin-1-one is known for its presence in natural products and pharmaceuticals, highlighting the diverse applications of isoindolinone derivatives .
特性
分子式 |
C9H10N2O |
|---|---|
分子量 |
162.19 g/mol |
IUPAC名 |
7-(aminomethyl)-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C9H10N2O/c10-4-6-2-1-3-7-5-11-9(12)8(6)7/h1-3H,4-5,10H2,(H,11,12) |
InChIキー |
LIQMETHGSGOSKV-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C(=CC=C2)CN)C(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6R)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.3]hexane-6-carboxylic acid](/img/structure/B13910679.png)

![tert-butyl N-[(3R,4R)-4-ethoxypyrrolidin-3-yl]carbamate](/img/structure/B13910696.png)
![4-[(1R)-1-amino-3-hydroxypropyl]-3-(trifluoromethyl)benzoic acid](/img/structure/B13910700.png)
H)methanol](/img/structure/B13910701.png)
![tert-Butyl (6-iodospiro[3.3]heptan-2-yl)carbamate](/img/structure/B13910706.png)

![(E)-6-[(7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B13910712.png)
![tert-Butyl 1'-(4-amino-2-fluorophenyl)-[4,4'-bipiperidine]-1-carboxylate](/img/structure/B13910721.png)





